![molecular formula C25H22O9 B12916858 3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid CAS No. 5532-32-1](/img/structure/B12916858.png)
3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, prop-1-en-2-yl, and dimethoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of Functional Groups: The acetoxy, prop-1-en-2-yl, and dimethoxy groups are introduced through various functionalization reactions such as acetylation, alkylation, and methoxylation.
Coupling Reactions: The two benzofuran units are coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and optimizing the concentration of reactants.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid
- 3-(4-Methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid
Uniqueness
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetoxy group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Propiedades
Número CAS |
5532-32-1 |
|---|---|
Fórmula molecular |
C25H22O9 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
3-(4-acetyloxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-carbonyl)-5,6-dimethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C25H22O9/c1-11(2)17-9-15-16(33-17)7-6-13(23(15)32-12(3)26)22(27)21-14-8-19(30-4)20(31-5)10-18(14)34-24(21)25(28)29/h6-8,10,17H,1,9H2,2-5H3,(H,28,29) |
Clave InChI |
YSMYIDAKZZAVMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CC2=C(O1)C=CC(=C2OC(=O)C)C(=O)C3=C(OC4=CC(=C(C=C43)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


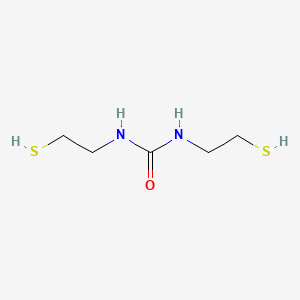
![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)
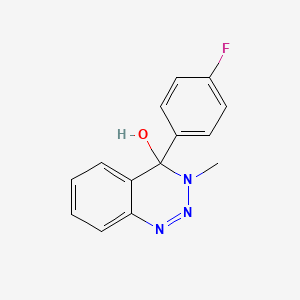

![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)
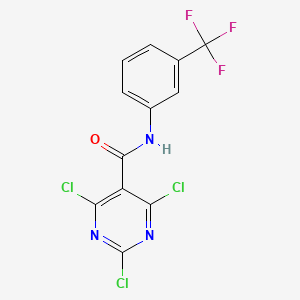
![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)
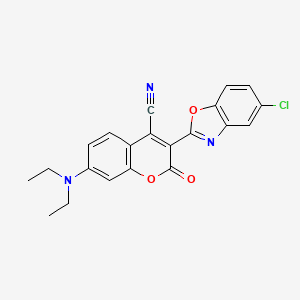
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)
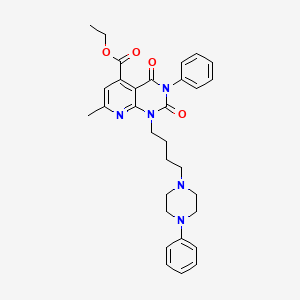
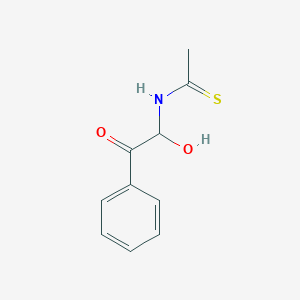
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
